molecular formula C13H12N4O2S B12250909 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12250909
M. Wt: 288.33 g/mol
InChI Key: SKGNXUCJVRAOEY-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide: is a complex organic compound that features a unique combination of furan, thiophene, and triazole moieties

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide

InChI

InChI=1S/C13H12N4O2S/c1-17-6-12(15-16-17)13(18)14-5-11-4-10(8-20-11)9-2-3-19-7-9/h2-4,6-8H,5H2,1H3,(H,14,18)

InChI Key

SKGNXUCJVRAOEY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CC(=CS2)C3=COC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through a triazole formation reaction

    Furan and Thiophene Synthesis: These heterocycles can be synthesized through various methods, including the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.

    Triazole Formation: The Huisgen 1,3-dipolar cycloaddition reaction is commonly used to form the triazole ring. This reaction involves the reaction of an azide with an alkyne under copper-catalyzed conditions.

    Carboxamide Introduction: The final step involves the reaction of the triazole intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring is known to interact with metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
  • N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
  • N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1H-1,2,3-triazole-4-carboxylate

Uniqueness

The unique combination of furan, thiophene, and triazole moieties in N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide imparts distinct electronic and steric properties, making it a versatile compound for various applications.

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